

Application of 5-Deoxy-D-lyxose in the Synthesis of Potent Antiviral Nucleosides

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Compound of Interest

Compound Name: 5-Deoxy-D-lyxose

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This document provides detailed application notes and protocols on the use of **5-Deoxy-D-lyxose** as a key chiral precursor for the synthesis of novel benzimidazole nucleosides with significant antiviral activity, particularly against Human Cytomegalovirus (HCMV).

Introduction

5-Deoxy-D-lyxose, a derivative of the pentose sugar D-lyxose, serves as a crucial building block in the asymmetric synthesis of nucleoside analogues. The structural modifications at the 5'-position of the furanose ring can lead to compounds with enhanced biological activity and improved pharmacological profiles. Research has demonstrated that nucleosides derived from 5-deoxy-lyxofuranose exhibit potent and selective inhibition of viral replication. This document outlines the synthesis of 5-deoxy- α -L-lyxofuranosyl benzimidazoles, their antiviral efficacy, and the experimental protocols for their preparation and biological evaluation.

Antiviral Activity of 5-Deoxy-lyxofuranosyl Benzimidazoles

A series of 2-substituted 5-deoxy- α -L-lyxofuranosyl and 5-deoxy- α -D-lyxofuranosyl benzimidazoles have been synthesized and evaluated for their antiviral activity against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1). The 5-deoxy- α -L-lyxofuranosyl analogues, particularly the 2-halogen substituted derivatives, have demonstrated

the most potent and selective activity against the Towne strain of HCMV.[1][2] In contrast, these compounds were largely inactive against HSV-1, suggesting a specific mechanism of action against HCMV.[1][2]

Quantitative Antiviral Data

The antiviral activity of the most promising 5-deoxy- α -L-lyxofuranosyl benzimidazole derivatives against the Towne strain of HCMV is summarized in the table below. The data is presented as the 50% and 90% inhibitory concentrations (IC50 and IC90) determined by plaque and yield reduction assays.[1][2]

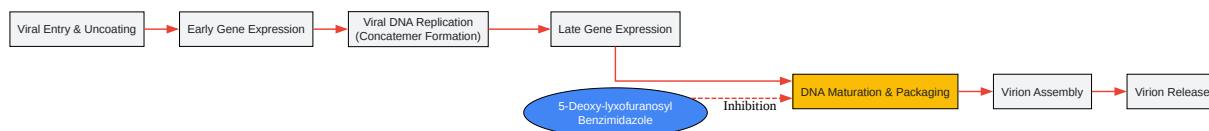
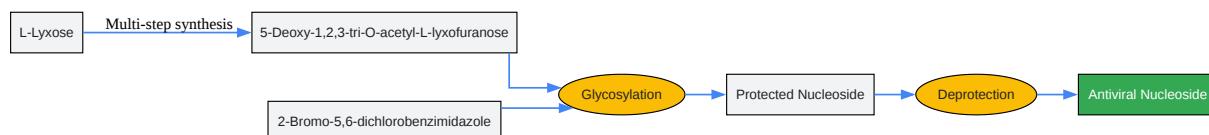
Compound	Assay Type	IC50 (μ M)	IC90 (μ M)
2-Chloro-5,6-dichloro-1-(5-deoxy- α -L-lyxofuranosyl)benzimidazole	Plaque Assay	0.2 - 0.4	-
Yield Reduction Assay	-	0.2 - 2	
2-Bromo-5,6-dichloro-1-(5-deoxy- α -L-lyxofuranosyl)benzimidazole	Plaque Assay	0.2 - 0.4	-
Yield Reduction Assay	-	0.2 - 2	
2-Cyclopropylamino-5,6-dichloro-1-(5-deoxy- α -L-lyxofuranosyl)benzimidazole	Plaque Assay	60 - 100	-
Yield Reduction Assay	-	17 - 100	

Synthesis of Antiviral Nucleosides

The synthesis of 5-deoxy-lyxofuranosyl benzimidazole nucleosides involves a multi-step process starting from the corresponding lyxose sugar. The key steps include the preparation of

a protected 5-deoxy-lyxofuranose intermediate, followed by glycosylation with a substituted benzimidazole base.

Synthetic Workflow



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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